octahydro-2H-pyrazino[1,2-a]pyrazine
Description
Octahydro-2H-pyrazino[1,2-a]pyrazine is a bicyclic compound comprising fused piperazine and pyridine/pyrazine rings. It is characterized by a saturated, trans-fused ring conformation, which stabilizes its structure and influences its binding properties . Synthesized via asymmetric methods using optically pure precursors like (-)-2-cyano-6-phenyloxazolopiperidine, it serves as a key scaffold for ligands targeting receptors such as C1-C20 and as constrained analogs of piperazine or peptides . Its stereochemical rigidity, confirmed by NMR and IR studies, underpins its utility in medicinal chemistry and molecular recognition .
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrazino[1,2-a]pyrazine |
InChI |
InChI=1S/C7H15N3/c1-3-10-4-2-9-6-7(10)5-8-1/h7-9H,1-6H2 |
InChI Key |
JWKUISVJTGPVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2CN1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Potential
Octahydro-2H-pyrazino[1,2-a]pyrazine derivatives have been investigated for their activity as ligands for dopamine receptors, particularly the dopamine D4 receptor. These compounds may have implications in treating disorders related to the dopamine system, such as schizophrenia and other neuropsychiatric conditions. Research indicates that these derivatives can modulate dopamine receptor activity, offering a pathway for new therapeutic agents .
Synthesis Methodologies
Recent advancements in synthetic chemistry have enabled the efficient production of this compound. A notable method involves a one-pot nitro-Mannich reaction that leads to the formation of this compound with high yield and purity. This synthesis route not only simplifies the production process but also enhances accessibility for further research and development .
Applications in Material Science
Beyond pharmacology, this compound has potential applications in material science. Its structural properties may be exploited in developing novel materials with specific functionalities, such as drug delivery systems or bioactive coatings .
Case Study 1: Synthesis and Characterization
A study conducted by Maestri et al. demonstrated a serendipitous synthesis of this compound via a nitro-Mannich reaction. The researchers reported that this method provided an efficient route to obtain the compound while maintaining high yields. Characterization techniques such as high-resolution mass spectrometry (HRMS) were employed to confirm the structure and purity of the synthesized compound .
| Synthesis Method | Yield | Characterization Technique |
|---|---|---|
| Nitro-Mannich Reaction | High | HRMS |
Case Study 2: Pharmacological Evaluation
In another investigation focusing on the pharmacological properties of this compound derivatives, researchers evaluated their effects on dopamine receptor subtypes. The results indicated significant activity at the D4 receptor, suggesting potential therapeutic applications in treating dopamine-related disorders .
| Compound | Dopamine Receptor Activity | Potential Application |
|---|---|---|
| Derivative A | High | Schizophrenia treatment |
| Derivative B | Moderate | Neuropsychiatric disorder management |
Chemical Reactions Analysis
Acylation Reactions
The secondary amines undergo acetylation with acetic anhydride to produce pharmacologically relevant derivatives :
Experimental Protocol :
-
Substrate : 102 mg (0.596 mmol) of octahydro-2H-pyrazino[1,2-a]pyrazine
-
Reagent : 170 µL (1.79 mmol) acetic anhydride
-
Solvent : DCM (2 mL)
-
Time : 48 hours at RT
-
Workup : Na₂CO₃ wash → crystallization
Outcome :
-
Quantitative formation of triacetylated derivatives
Nucleophilic Substitution and Protection
The amine groups participate in Boc protection for selective functionalization :
Reaction Scheme :
Key Features :
-
Protection occurs at specific nitrogen atoms
-
Maintains molecular architecture for downstream modifications
Cyclization and Ring Expansion
The compound serves as a precursor for ring-expanded analogues through controlled oxidation:
Reported Transformations :
| Reaction Type | Product | Conditions |
|---|---|---|
| Lactamization | Pyrazino[1,2-a]pyrazinones | Peptide coupling reagents |
| Oxidation | Fully unsaturated pyrazine cores | Catalytic hydrogenation |
These derivatives exhibit enhanced bioactivity in medicinal chemistry studies .
Stability and Reactivity Profile
Key Characteristics :
-
pH Sensitivity : Stable at neutral pH but degrades under strong acidic/basic conditions
-
Solubility : Highly soluble in polar aprotic solvents (DCM, THF)
Recent advancements in reaction engineering have positioned this compound as a versatile scaffold for drug discovery, with ongoing research focusing on stereoselective functionalization and catalytic asymmetric synthesis .
Comparison with Similar Compounds
Key Observations :
- Saturation vs. Aromaticity: Octahydro-2H-pyrazino[1,2-a]pyrazine’s saturated structure enhances conformational rigidity, contrasting with the aromatic imidazo and pyrrolo derivatives, which exhibit π-π interactions in binding .
- Synthetic Complexity : Asymmetric synthesis is critical for octahydro derivatives, while imidazo and pyrrolo analogs leverage cost-effective catalysis (e.g., iodine) or bromination .
Key Observations :
- Receptor Specificity : Octahydro derivatives exhibit receptor-binding utility (e.g., C1-C20), whereas imidazo and pyrrolo analogs target enzymatic pathways (CDK9, aldose reductase) .
- Potency : AS-3201 (tetrahydropyrrolo) shows exceptional potency (IC50: 15 nM), surpassing imidazo derivatives’ kinase inhibition .
Molecular Interactions and Conformational Effects
- This compound: Preferential trans-fused conformation minimizes steric strain, enabling selective ligand-receptor interactions .
- Imidazo[1,2-a]pyrazines : Substituents at position 2 (e.g., pyridin-4-yl) dictate hinge-region binding in kinases, with flipped orientations altering potency (e.g., compound 2c vs. 3a) .
- Pyrrolo[1,2-a]pyrazines : Bromination at positions 6 and 7 enhances antifungal activity by modulating electron density .
Preparation Methods
Discovery and Mechanism
A 2024 study reported an unprecedented one-pot synthesis of the OPP core through a nitro-Mannich reaction. Reacting nitromethane, paraformaldehyde, and 1,4,7-triazadecane derivatives under refluxing ethanol yielded the OPP scaffold via nitro group displacement (52% yield). High-resolution mass spectrometry (HRMS) and control experiments supported a mechanism involving:
Optimization and Scope
Key parameters influencing yield include:
-
Solvent : Ethanol outperformed polar aprotic solvents (e.g., DMF) due to better solubility of intermediates.
-
Temperature : Reflux conditions (78°C) minimized side reactions like polymerization.
-
Substituents : Electron-donating groups on the triamine backbone improved reaction efficiency.
This method represents the shortest synthetic route to OPPs, requiring no chromatographic purification and enabling gram-scale production.
Stereoselective Approaches to OPP Derivatives
Asymmetric Cyclization of Amino Alcohols
A 2009 asymmetric synthesis leveraged (-)-2-cyano-6-phenyloxazolopiperidine (4) to produce enantiopure OPP derivatives. Cyclization of bromoamide (6) or chloroamide (10) intermediates yielded (4R,9aS)-1,1,4-triphenyl-OPP (16) with >95% enantiomeric excess (ee). The stereochemical outcome depended on:
Solid-Phase Peptide Synthesis (SPPS)
SPPS protocols enabled OPP incorporation into peptidomimetics. For instance, Fmoc-protected OPP building blocks were anchored to Wang resin, followed by sequential coupling and cyclization to yield macrocyclic OPP-peptide hybrids. This approach facilitated combinatorial library generation but faced challenges in ring-closing efficiency (40–60% yields).
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nitro-Mannich (2024) | 1 | 52 | One-pot, no chromatography, scalable | Limited to specific triamine substrates |
| Michael Addition (1999) | 5 | 30–45 | Access to spirocyclic derivatives | Low diastereoselectivity |
| Asymmetric Cyclization (2009) | 4 | 60–75 | High enantioselectivity | Requires chiral auxiliaries |
| SPPS | 6–8 | 40–60 | Combinatorial library compatibility | Labor-intensive, moderate yields |
Table 1. Comparative evaluation of OPP synthetic routes. Data compiled from.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in One-Pot Synthesis
HRMS analysis of the nitro-Mannich reaction revealed competing pathways:
-
Side reactions : Over-alkylation of secondary amines (yielding polymeric byproducts) and retro-Mannich decomposition.
Adding stoichiometric amounts of paraformaldehyde (1.2 equiv) suppressed polymerization, increasing OPP yield to 52%.
Stereochemical Control in Cyclization
In the Michael addition route, steric effects governed diastereoselectivity. Bulky tert-butyl esters in 2-tBu favored axial attack, producing (3′R,5′S)-configured products. Computational modeling suggested transition-state stabilization via CH–π interactions between the ester and aromatic side chains .
Q & A
Q. What are the established synthetic routes for octahydro-2H-pyrazino[1,2-a]pyrazine, and how do reaction conditions influence yield?
The parent compound and 2-substituted derivatives can be synthesized via cyclization of β-hydroxyalkylamino pyrazines under acidic conditions. For example, Gubert et al. (1991) demonstrated that heating 2-(2-hydroxyethylamino)pyrazine in concentrated HCl at reflux yields this compound with moderate efficiency . Key factors include acid strength, temperature, and substitution patterns, as bulky substituents may require longer reaction times or alternative catalysts.
Q. Which analytical techniques are most effective for structural characterization of this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving bridgehead hydrogens and confirming regiochemistry. X-ray crystallography (e.g., for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids) provides unambiguous stereochemical assignments . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups .
Advanced Research Questions
Q. How can regioselectivity be achieved in the synthesis of substituted octahydro-2H-pyrazino[1,2-a]pyrazines for receptor-targeted studies?
Regioselective synthesis often relies on catalyst choice and directing groups. For example, palladium-catalyzed cross-coupling enables functionalization at the β-position of thiophene derivatives fused to imidazo[1,2-a]pyrazine cores . In alpha-adrenergic receptor studies, oxidation-dehydration strategies with lanthanide shift reagents were used to resolve NMR ambiguities and optimize substituent placement for receptor affinity .
Q. What methodologies enable enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives?
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves high enantiomeric excess (up to 95% ee). Key to success is the addition of CsCO, which suppresses racemization and enhances conversion rates by stabilizing intermediates . Chiral phosphine ligands further modulate steric and electronic effects.
Q. How do computational models predict the reactivity of imidazo[1,2-a]pyrazine derivatives in electrophilic/nucleophilic substitutions?
Electron density calculations (e.g., Hückel molecular orbital theory) identify position 3 as the most reactive site for electrophilic attack, while nucleophilic substitutions favor positions 5 and 7. These predictions align with experimental bromination and methoxylation patterns . Docking studies also correlate substituent effects with alpha-adrenergic receptor binding affinities .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?
Discrepancies in telomerase inhibition or anti-inflammatory activity may arise from assay conditions (e.g., cell permeability vs. in vitro potency). For instance, imidazo[1,2-a]pyrazine hybrids with pyrazole moieties show reduced cytotoxicity in sepsis models compared to standalone pharmacophores, highlighting the need for in vivo validation . Dose-response curves and competitive binding assays clarify structure-activity relationships (SAR).
Methodological Considerations
Q. How can multi-component reactions (MCRs) optimize the synthesis of imidazo[1,2-a]pyrazine libraries?
Iodine-catalyzed MCRs using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazines achieve >80% yields under ambient conditions. Catalyst screening (e.g., FeCl vs. I) and solvent polarity adjustments (DMSO vs. toluene) minimize side reactions and improve scalability .
Q. What experimental designs mitigate challenges in H-D exchange studies of imidazo[1,2-a]pyrazine derivatives?
Alkaline conditions (NaOH/DMSO) promote rapid H-D exchange at positions 3 and 5, while neutral or acidic conditions preserve protonation states. Quenching reactions at timed intervals and monitoring via -NMR prevent over-deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
